molecular formula C10H6F4O B14795536 4-Fluoro-7-(trifluoromethyl)indan-1-one

4-Fluoro-7-(trifluoromethyl)indan-1-one

Cat. No.: B14795536
M. Wt: 218.15 g/mol
InChI Key: XVJKQGAIDMQSOZ-UHFFFAOYSA-N
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Description

4-Fluoro-7-(trifluoromethyl)indan-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of indanones, which are characterized by a fused benzene and cyclopentane ring system. The presence of fluorine atoms in its structure imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-(trifluoromethyl)indan-1-one can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods: Industrial production of this compound may involve palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides. This method provides good to excellent yields of indanones .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-(trifluoromethyl)indan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted indanones depending on the reagents used.

Scientific Research Applications

4-Fluoro-7-(trifluoromethyl)indan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis

Properties

Molecular Formula

C10H6F4O

Molecular Weight

218.15 g/mol

IUPAC Name

4-fluoro-7-(trifluoromethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H6F4O/c11-7-3-2-6(10(12,13)14)9-5(7)1-4-8(9)15/h2-3H,1,4H2

InChI Key

XVJKQGAIDMQSOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)C(F)(F)F

Origin of Product

United States

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